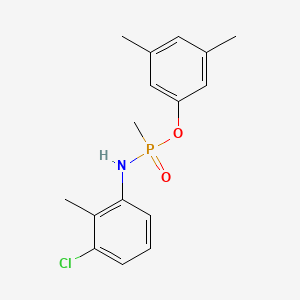
3,5-dimethylphenyl N-(3-chloro-2-methylphenyl)-P-methylphosphonamidoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethylphenyl N-(3-chloro-2-methylphenyl)-P-methylphosphonamidoate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DMMPA and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of DMMPA is not fully understood. However, it is believed that this compound acts as a nucleophile, reacting with electrophilic compounds such as nerve agents. This reaction results in the formation of a stable adduct, which can be detected using a variety of analytical techniques.
Biochemical and Physiological Effects:
DMMPA has been found to have various biochemical and physiological effects. This compound has been shown to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. DMMPA has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of DMMPA is its high reactivity with nerve agents, making it an effective reagent for chemical warfare agent detection. This compound is also relatively easy to synthesize, making it readily available for use in scientific research. However, DMMPA can be toxic and must be handled with care. This compound also has a relatively short half-life, which can limit its usefulness in certain applications.
未来方向
There are many potential future directions for research on DMMPA. One area of interest is the development of more sensitive and selective detection methods for nerve agents. Another potential direction is the synthesis of new compounds based on the structure of DMMPA, which may have improved properties for use in scientific research. Additionally, DMMPA could be studied further for its potential applications in cancer treatment and other medical fields.
Conclusion:
In conclusion, DMMPA is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and has been shown to be an effective reagent for the detection of nerve agents. While DMMPA has some limitations, there are many potential future directions for research on this compound. Overall, DMMPA is a promising compound for use in scientific research and has the potential to make significant contributions to a variety of fields.
合成方法
DMMPA can be synthesized using a variety of methods. One common method is the reaction of 3,5-dimethylphenol with 3-chloro-2-methylphenyl isocyanate, followed by reaction with dimethylphosphoramidic dichloride. This method has been optimized to produce high yields of DMMPA with high purity.
科学研究应用
DMMPA has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the field of chemical warfare agent detection. DMMPA has been found to be an effective reagent for the detection of nerve agents such as sarin and soman. This compound has also been studied for its potential use as a flame retardant and as a precursor for the synthesis of other phosphonate compounds.
属性
IUPAC Name |
3-chloro-N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClNO2P/c1-11-8-12(2)10-14(9-11)20-21(4,19)18-16-7-5-6-15(17)13(16)3/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNZHMQNALWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[(3,5-dimethylphenoxy)(methyl)phosphoryl]-2-methylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

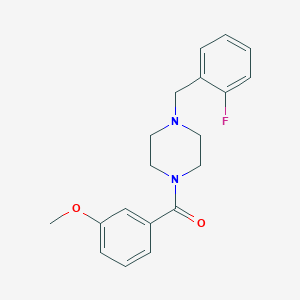
![(3aR*,6aR*)-2-allyl-5-{[(2-phenylethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5615908.png)
![3-[(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5615920.png)

![N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5615940.png)
![8-(2-methoxyisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615954.png)
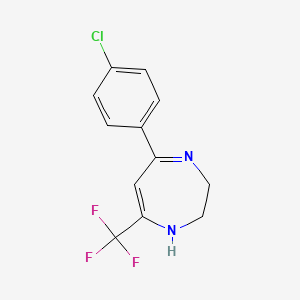
![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)
![1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone](/img/structure/B5615973.png)
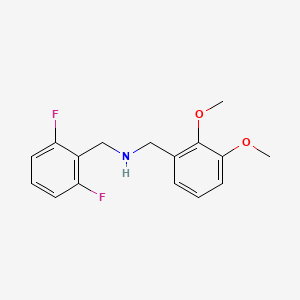
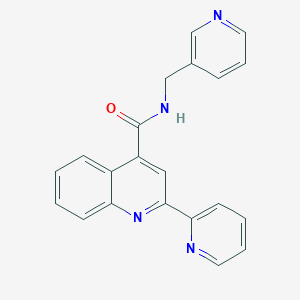

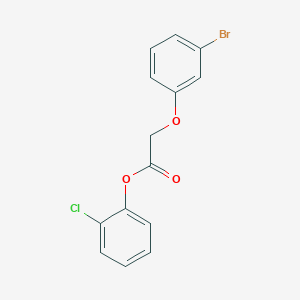
![ethyl 8-chloro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5616013.png)